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Compound of Interest

Compound Name: ML365

Cat. No.: B609156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small molecule

inhibitors of the TASK-1 (KCNK3) potassium channel: ML365 and A293. The objective is to

offer a clear, evidence-based resource to inform the selection of the most appropriate tool

compound for in vitro and in vivo studies targeting TASK-1.

At a Glance: Key Quantitative Comparison
The following table summarizes the key quantitative parameters for ML365 and A293, based

on available experimental data.
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Parameter ML365 A293 Reference(s)

TASK-1 IC50
4 nM (Thallium Flux

Assay)

~100-250 nM

(Electrophysiology)

16 nM (Automated

Electrophysiology)

TASK-3 IC50 390 nM 950 nM

Selectivity (TASK-1

vs. TASK-3)
>60-fold ~4.3-fold

Off-Target Effects

Little to no inhibition of

Kir2.1, KCNQ2, and

hERG at 30 µM

Increasing off-target

effects on IKr, IKACh,

and ICa-L channels in

the 30-50 µM range.

In-Depth Analysis
Potency:

ML365 demonstrates significantly higher potency for TASK-1 inhibition, with IC50 values in the

low nanomolar range. Data from both thallium flux and electrophysiology assays consistently

place its inhibitory activity at a much lower concentration than that reported for A293. A293 is a

potent inhibitor, with reported IC50 values in the range of 100-250 nM in electrophysiological

studies. While still a valuable tool, its potency is notably lower than that of ML365.

Selectivity:

A critical consideration for any pharmacological tool is its selectivity for the intended target.

ML365 exhibits a superior selectivity profile, with over 60-fold greater potency for TASK-1

compared to the closely related TASK-3 channel. In contrast, A293 shows a more modest ~4.3-

fold selectivity for TASK-1 over TASK-3. Furthermore, ML365 has been shown to have minimal

effects on other key cardiac ion channels like hERG, Kir2.1, and KCNQ2 at concentrations up

to 30 µM, indicating a lower risk of off-target electrophysiological effects. A293, at higher

micromolar concentrations, has been reported to have off-target effects on other cardiac ion

channels.
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TASK-1 Signaling Pathway and Inhibition
The following diagram illustrates the known upstream regulation of the TASK-1 channel and the

downstream consequences of its inhibition by compounds like ML365 and A293.
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Caption: TASK-1 signaling and points of inhibition.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for assessing TASK-1 inhibition using common in vitro

assays.
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Thallium Flux Assay for TASK-1 Inhibition
This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+,

through the TASK-1 channel. Inhibition of the channel reduces the rate of Tl+ influx, which is

detected by a Tl+-sensitive fluorescent dye.

Materials:

HEK293 cells stably expressing human TASK-1

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Tl+-sensitive dye (e.g., FluxOR™)

Stimulus buffer containing a high concentration of Tl+ and K+

Test compounds (ML365, A293) and controls

384-well microplates

Fluorescent plate reader

Procedure:

Cell Plating: Seed HEK293-TASK-1 cells into 384-well plates and incubate overnight.

Dye Loading: Remove the culture medium and add the Tl+-sensitive dye solution to each

well. Incubate at room temperature in the dark to allow for dye loading.

Compound Addition: Add test compounds at various concentrations to the wells and incubate

for a specified period to allow for target engagement.

Signal Measurement: Place the plate in a fluorescent plate reader and establish a baseline

fluorescence reading.

Stimulation and Reading: Inject the Tl+/K+ stimulus buffer to activate the channel and initiate

Tl+ influx. Immediately begin kinetic fluorescence readings.
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Data Analysis: Calculate the rate of fluorescence increase (slope) for each well. Normalize

the data to positive (no inhibitor) and negative (maximal inhibition) controls. Determine the

IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch Clamp Electrophysiology for TASK-1
Inhibition
This technique provides a more direct measure of ion channel activity by recording the flow of

ions across the cell membrane.

Materials:

HEK293 cells expressing human TASK-1

Automated patch clamp system (e.g., QPatch, IonWorks)

Extracellular and intracellular recording solutions

Test compounds (ML365, A293) and controls

Procedure:

Cell Preparation: Harvest and prepare a single-cell suspension of the TASK-1 expressing

cells.

System Setup: Prime the automated patch clamp system with the appropriate intracellular

and extracellular solutions.

Cell Seeding: Load the cell suspension into the system. The instrument will automatically

capture individual cells and form gigaseals.

Whole-Cell Configuration: Establish a whole-cell recording configuration.

Current Recording: Apply a voltage-step protocol to elicit TASK-1 currents and record a

stable baseline.

Compound Application: Perfuse the cells with the extracellular solution containing the test

compound at various concentrations.
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Inhibition Measurement: Record the steady-state current inhibition at each compound

concentration.

Data Analysis: Measure the peak current amplitude in the presence of the compound and

normalize it to the baseline current. Construct a concentration-response curve and calculate

the IC50 value.

Conclusion and Recommendations
Both ML365 and A293 are valuable pharmacological tools for the study of TASK-1. However,

the available data strongly suggest that ML365 is the superior choice for most applications due

to its significantly higher potency and greater selectivity. Its low nanomolar IC50 and over 60-

fold selectivity for TASK-1 over TASK-3 minimize the potential for confounding off-target effects,

leading to more reliable and interpretable experimental outcomes.

A293 remains a useful inhibitor, particularly in studies where a well-characterized compound

with a history of in vivo use is desired. However, researchers should be mindful of its lower

potency and selectivity, and consider potential off-target effects, especially at higher

concentrations.

For researchers embarking on new studies of TASK-1, ML365 is recommended as the first-line

inhibitor to ensure the highest degree of target specificity and potency. When using either

compound, it is imperative to perform appropriate control experiments and to be aware of the

potential for off-target effects, particularly when interpreting data from complex biological

systems.

To cite this document: BenchChem. [A Comparative Guide to TASK-1 Inhibition: ML365 vs.
A293]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609156#comparing-ml365-vs-a293-for-task-1-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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